molecular formula C8H14Cl2N2O2 B13334241 (S)-3-((S)-2-Amino-4-chloro-3-oxobutyl)pyrrolidin-2-one hydrochloride

(S)-3-((S)-2-Amino-4-chloro-3-oxobutyl)pyrrolidin-2-one hydrochloride

Cat. No.: B13334241
M. Wt: 241.11 g/mol
InChI Key: SUCZQTHNYBDZQG-GEMLJDPKSA-N
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Description

(S)-3-((S)-2-Amino-4-chloro-3-oxobutyl)pyrrolidin-2-one hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidin-2-one ring and a chlorinated amino acid derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((S)-2-Amino-4-chloro-3-oxobutyl)pyrrolidin-2-one hydrochloride can be achieved through a multi-step process. One common method involves the cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines under photoinduced organocatalyzed conditions in a microchannel reactor. This process is carried out under visible light conditions and does not require the use of metals . Another method involves a sequential Ugi/olefination reaction, which features mild conditions and good functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes using continuous flow reactors to ensure consistent quality and yield. The use of microfluidic reactors can enhance the efficiency and safety of the production process by providing precise control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

(S)-3-((S)-2-Amino-4-chloro-3-oxobutyl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: The chlorinated moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxo, amino, and substituted derivatives, which can be further utilized in different applications.

Scientific Research Applications

(S)-3-((S)-2-Amino-4-chloro-3-oxobutyl)pyrrolidin-2-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-3-((S)-2-Amino-4-chloro-3-oxobutyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one derivatives: These compounds share the pyrrolidin-2-one ring structure but differ in their substituents.

    Chlorinated amino acid derivatives: Compounds with similar chlorinated amino acid moieties but different ring structures.

Uniqueness

(S)-3-((S)-2-Amino-4-chloro-3-oxobutyl)pyrrolidin-2-one hydrochloride is unique due to its specific combination of a pyrrolidin-2-one ring and a chlorinated amino acid derivative. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C8H14Cl2N2O2

Molecular Weight

241.11 g/mol

IUPAC Name

(3S)-3-[(2S)-2-amino-4-chloro-3-oxobutyl]pyrrolidin-2-one;hydrochloride

InChI

InChI=1S/C8H13ClN2O2.ClH/c9-4-7(12)6(10)3-5-1-2-11-8(5)13;/h5-6H,1-4,10H2,(H,11,13);1H/t5-,6-;/m0./s1

InChI Key

SUCZQTHNYBDZQG-GEMLJDPKSA-N

Isomeric SMILES

C1CNC(=O)[C@@H]1C[C@@H](C(=O)CCl)N.Cl

Canonical SMILES

C1CNC(=O)C1CC(C(=O)CCl)N.Cl

Origin of Product

United States

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